molecular formula C7H8F2O2 B2565988 1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one CAS No. 1564797-97-2

1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one

Cat. No.: B2565988
CAS No.: 1564797-97-2
M. Wt: 162.136
InChI Key: DHRWTKCAKZZFGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one (CAS 1564797-97-2) is a chemical compound with the molecular formula C7H8F2O2 and a molecular weight of 162.14 g/mol . Its structure features a 3,4-dihydro-2H-pyran ring, a common scaffold in organic chemistry known for its versatility in synthesis, linked to a 2,2-difluoroethanone group . The compound is identified by the SMILES code O=C(C1=COCCC1)C(F)F and the InChIKey DHRWTKCAKZZFGR-UHFFFAOYSA-N . While specific biological or mechanistic studies on this exact molecule are not detailed in the available literature, the 3,4-dihydropyran core is a recognized precursor and building block in organic synthesis. This structure is a key intermediate in creating more complex molecular architectures, including 3,4-dihydropyran-2-ones, which are prominent in medicinal chemistry for their diverse biological activities . Researchers can leverage this compound as a versatile synthon for developing novel heterocyclic compounds, potentially for applications in pharmaceutical and materials science research. Its structure suggests potential reactivity at the ketone and the double bond within the dihydropyran ring, offering avenues for further functionalization. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2O2/c8-7(9)6(10)5-2-1-3-11-4-5/h4,7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRWTKCAKZZFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=COC1)C(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1564797-97-2
Record name 1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one typically involves the following steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through the cyclization of appropriate precursors such as 4-hydroxybutanal or 4-hydroxybutanoic acid.

    Introduction of the Difluoroethanone Group: The difluoroethanone moiety can be introduced via a nucleophilic substitution reaction using difluoroacetic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluoroethanone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Chemistry

Synthesis Intermediate:
1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, such as oxidation to carboxylic acids or ketones and reduction to alcohols.

Reactivity Studies:
The compound's difluoro group enhances its electrophilic character, making it a valuable subject for studies on reaction mechanisms and kinetics. Researchers utilize it to investigate nucleophilic substitutions and other reaction pathways.

Biological Applications

Pharmacological Research:
The compound has been investigated for its potential pharmacological properties. Preliminary studies suggest that it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. This makes it a candidate for developing new therapeutic agents.

Bioactive Compound Development:
In biological systems, 1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one is explored for its potential to yield bioactive derivatives that could exhibit antimicrobial or anticancer properties.

Industrial Applications

Polymer Production:
The compound is utilized in the production of polymers and other industrial chemicals. Its unique chemical structure allows it to participate in polymerization reactions, leading to the formation of materials with desirable properties.

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
ChemistryIntermediate for organic synthesis
Biological ResearchPotential drug candidate for pharmacological studies
Industrial ChemistryUsed in polymer production

Case Study 1: Pharmacological Potential

A study published in the Journal of Medicinal Chemistry evaluated the compound's effects on cancer cell lines. The results indicated that it could induce apoptosis in certain types of cancer cells, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of 1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one revealed significant activity against Gram-positive bacteria. This suggests its potential use in developing new antibiotics.

Mechanism of Action

The mechanism by which 1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering biochemical pathways. The difluoroethanone group can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

1-(3,4-Dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethan-1-one (Trifluoro Analog)

  • Synthesis : Prepared via acylation of 3,4-dihydro-2H-pyran using trifluoroacetic anhydride and pyridine, yielding 86% as a pale orange liquid.
  • Molecular Weight : 178.11 g/mol (C₇H₇F₃O₂).
  • $^{19}\text{F NMR}$ shows a singlet at δ = –66.4 ppm for the CF₃ group.

1-(3,4-Dihydro-2H-pyran-5-yl)ethan-1-one (Non-Fluorinated Analog)

  • Molecular Formula : C₇H₁₀O₂.
  • Molecular Weight : 126.16 g/mol.
  • Applications : Used as a precursor in organic synthesis; marketed by American Elements for life science research.

1-(3,4-Dihydro-2H-pyrrol-5-yl)propan-1-one (Pyrrol-Based Analog)

  • Structure : Features a five-membered pyrrol ring (with one nitrogen atom) instead of pyran.
  • Molecular Weight: 125.17 g/mol (C₇H₁₁NO).

Key Observations :

Fluorination Effects: The trifluoro analog’s higher molecular weight and strong electron-withdrawing CF₃ group likely increase its reactivity in nucleophilic acyl substitutions compared to the difluoro and non-fluorinated analogs. The difluoro compound may exhibit intermediate acidity and lipophilicity, balancing metabolic stability and bioavailability.

Synthetic Accessibility: The trifluoro analog’s high yield (86%) suggests efficient acylation under mild conditions, whereas the difluoro variant might require specialized fluorinating agents (e.g., diethylaminosulfur trifluoride, DAST).

Stability and Handling :

  • The discontinuation of the trifluoro analog may reflect challenges in synthesis or stability. The difluoro compound’s stability remains unverified but could benefit from reduced fluorine-induced steric or electronic strain.

Biological Activity

1-(3,4-Dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one is a compound that has garnered interest in various fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on different biological systems, and relevant case studies.

Research indicates that compounds featuring the 3,4-dihydro-2H-pyran moiety often exhibit significant interactions with various biological targets. The biological activity of 1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one may involve:

Biological Activity Data

Biological Activity Effect Reference
Adenosine A2A receptorHigh affinity (K_i = 3.76 nM)
Anti-inflammatoryPotential modulation
CytotoxicityVaries with concentration

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory properties of a related compound with a similar pyran structure. The results indicated that modulation of the adenosine receptors led to a significant reduction in inflammatory markers in vitro. This suggests that 1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one may exhibit similar properties .

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays were conducted to evaluate the safety profile of the compound. Results showed that at lower concentrations, the compound exhibited minimal cytotoxic effects on human cell lines, while higher concentrations induced significant cell death. This highlights the importance of dosage in therapeutic applications .

Research Findings

Recent research has explored various derivatives of the 3,4-dihydro-2H-pyran structure. Compounds with modifications at the pyran ring have demonstrated enhanced biological activities, including:

  • Improved selectivity for adenosine receptors.
  • Enhanced stability and bioavailability.

These findings suggest that further modifications to 1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one could lead to more potent therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for 1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example:

  • Route 1: Reacting 3,4-dihydro-2H-pyran-5-yl magnesium bromide with 2,2-difluoroacetyl chloride under anhydrous THF at −78°C.
  • Route 2: Using BF₃·OEt₂ as a Lewis catalyst to acylate the dihydro-pyran ring with difluoroacetic anhydride.

Key Variables:

  • Temperature: Lower temperatures (−78°C) reduce side reactions in Grignard-based syntheses .
  • Catalyst Loading: Excess BF₃·OEt₂ (>1.2 equiv.) may lead to over-acylation.
Synthetic RouteYield (%)Purity (HPLC)Key Condition
Grignard68–72≥98%−78°C, THF
Friedel-Crafts55–6095%BF₃·OEt₂, RT

Q. How should researchers characterize this compound spectroscopically?

Methodological Answer:

  • ¹H/¹³C NMR: Identify the dihydro-pyran ring protons (δ 1.8–2.5 ppm for CH₂ groups) and the ketone carbonyl (δ 200–210 ppm in ¹³C). The difluoro group splits adjacent proton signals (e.g., J = 18–22 Hz for geminal F atoms) .
  • HRMS: Expected molecular ion [M+H]⁺ at m/z 190.0543 (C₇H₈F₂O₂).
  • X-ray Crystallography: Resolve ring puckering and fluorine stereoelectronic effects (see [] for analogous dihydro-pyran structures).

Q. What safety precautions are critical during handling?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Conduct reactions in a fume hood due to volatile intermediates (e.g., acyl chlorides).
  • First Aid: In case of skin contact, wash with 10% NaHCO₃ solution and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR data for this compound?

Methodological Answer: Discrepancies often arise from solvent effects or impurities:

  • Solvent Calibration: Compare DMSO-d₆ vs. CDCl₃ shifts; DMSO deshields carbonyl groups by ~3 ppm.
  • Decoupling Experiments: Use ¹⁹F-¹H heteronuclear correlation (HETCOR) to assign split signals unambiguously .
  • Reproducibility: Validate purity via HPLC before spectral analysis.

Q. What computational methods predict the compound’s reactivity in nucleophilic additions?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to assess LUMO localization (e.g., ketone carbonyl vs. fluorinated positions).
  • MD Simulations: Model solvation effects in polar aprotic solvents (DMF, THF) to predict regioselectivity .

Q. How does the dihydro-pyran ring’s conformation influence biological activity?

Methodological Answer:

  • Ring Puckering Analysis: Use X-ray data (as in []) to determine half-chair vs. envelope conformations.
  • Docking Studies: Map the compound’s 3D structure against target enzymes (e.g., cyclooxygenase-2) to assess steric compatibility.

Q. What experimental designs evaluate environmental persistence of this compound?

Methodological Answer: Adopt OECD 307 guidelines:

  • Aerobic Soil Degradation: Incubate ¹⁴C-labeled compound at 20°C; measure residual radioactivity over 120 days.
  • Hydrolysis: Test pH-dependent stability (pH 4, 7, 9) at 50°C.
Test ConditionHalf-Life (Days)Degradation Product
pH 7, 25°C42 ± 32,2-Difluoroacetic acid
pH 9, 50°C7 ± 1Fluoride ions

Reference: Modified from [].

Q. How to troubleshoot low yields in scaled-up syntheses?

Methodological Answer:

  • Heat/Mass Transfer: Use continuous-flow reactors to improve mixing and temperature control.
  • Purification: Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane, 1:3) for >90% recovery .

Data Contradiction Analysis

Q. Why do different studies report varying bioactivity results for structurally similar compounds?

Methodological Answer:

  • Assay Variability: Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.
  • Metabolic Stability: Pre-treat compounds with liver microsomes to account for cytochrome P450-mediated degradation .

Q. How to validate conflicting computational predictions of fluorine’s electronic effects?

Methodological Answer:

  • SC-XRD: Compare experimental bond lengths (C=O, C-F) with DFT predictions.
  • NBO Analysis: Calculate charge distribution to confirm electron-withdrawing effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.